molecular formula C19H20O3 B14704845 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 25298-25-3

2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14704845
CAS No.: 25298-25-3
M. Wt: 296.4 g/mol
InChI Key: CACUBDARPKPKRN-UHFFFAOYSA-N
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Description

2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis could begin with a naphthalene derivative.

    Functional Group Introduction: Introduction of methoxy groups via methylation reactions.

    Benzylation: The benzyl group can be introduced through Friedel-Crafts alkylation.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For example:

    Biological Activity: It might interact with specific enzymes or receptors, influencing biological pathways.

    Chemical Reactions: The compound’s reactivity would be influenced by the electronic effects of the benzyl and methoxy groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-6,7-dimethoxy-1-tetralone
  • 2-Benzyl-6,7-dimethoxy-3,4-dihydro-1-naphthol

Properties

CAS No.

25298-25-3

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C19H20O3/c1-21-17-11-14-8-9-15(10-13-6-4-3-5-7-13)19(20)16(14)12-18(17)22-2/h3-7,11-12,15H,8-10H2,1-2H3

InChI Key

CACUBDARPKPKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(C2=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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